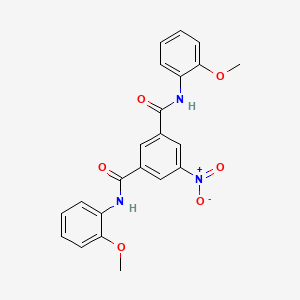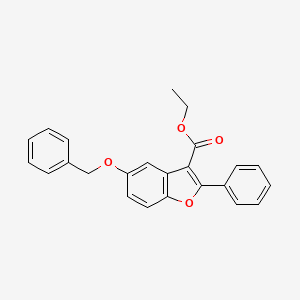
N,N'-bis(2-methoxyphenyl)-5-nitroisophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two methoxyphenyl groups and a nitrobenzene core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Amidation: The formation of the dicarboxamide structure is accomplished by reacting the nitrobenzene derivative with 2-methoxyaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Reduction: Formation of N1,N3-BIS(2-AMINOPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N1,N3-BIS(2-METHOXYPHENYL)MALONAMIDE: A structurally similar compound with different functional groups.
5-AMINO-N1,N3-BIS(2-METHOXYPHENYL)BENZENE-1,3-DICARBOXAMIDE: Another related compound with an amino group instead of a nitro group.
Uniqueness
N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19N3O6 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-N,3-N-bis(2-methoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H19N3O6/c1-30-19-9-5-3-7-17(19)23-21(26)14-11-15(13-16(12-14)25(28)29)22(27)24-18-8-4-6-10-20(18)31-2/h3-13H,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
GRGSGYNKTNBFLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11685083.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-butoxybenzamide](/img/structure/B11685088.png)

![N'-[(Z)-1,3-benzodioxol-5-ylmethylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11685107.png)
![(4-{(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11685112.png)
![Ethyl 2-[({3-[(phenylsulfonyl)amino]naphthalen-2-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11685115.png)
![methyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11685128.png)

![2-bromo-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11685142.png)
![diethyl (2Z)-5-amino-3-oxo-7-(pyridin-4-yl)-2-(pyridin-4-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11685144.png)
![5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685149.png)
![(5E)-1-(3,5-Dimethylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11685162.png)
![N'-[(E)-1-(4-chlorophenyl)ethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11685170.png)
![2-hydroxy-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11685183.png)
